REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]2[CH:14]=[C:13]([CH2:15]Cl)[CH:12]=[CH:11][N:10]=2)[CH:4]=1.C([O:19][P:20]([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23])C>C(Cl)Cl.CCCCCC>[CH3:23][CH2:22][O:21][P:20]([O:24][CH2:25][CH3:26])([CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]2[CH:14]=[C:13]([CH2:15][P:20]([O:21][CH2:22][CH3:23])([O:24][CH2:25][CH3:26])=[O:19])[CH:12]=[CH:11][N:10]=2)[CH:4]=1)=[O:19] |f:2.3|
|
Name
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|
Quantity
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2.6 g
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Type
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reactant
|
Smiles
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ClCC1=CC(=NC=C1)C1=NC=CC(=C1)CCl
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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C(C)OP(OCC)OCC
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Name
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CH2Cl2 hexane
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Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Excess P(OEt)3 was evaporated
|
Type
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CUSTOM
|
Details
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chromatographed (Al2O3, CH2Cl2/MeOH: 98/2)
|
Type
|
CUSTOM
|
Details
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The yellow oil thus obtained
|
Type
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CUSTOM
|
Details
|
to afford
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Type
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FILTRATION
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Details
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after filtration 4 g (85%) of compound 6 as a slightly yellow crystalline solid
|
Name
|
|
Type
|
|
Smiles
|
CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |